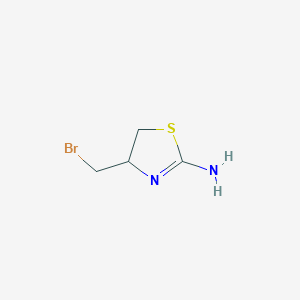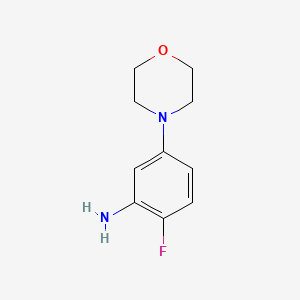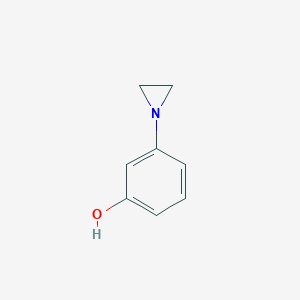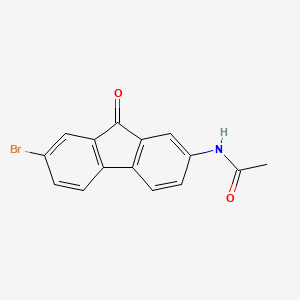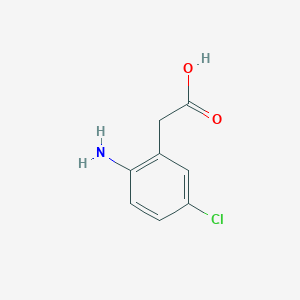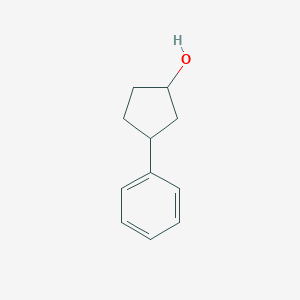
Cyclopentanol, 3-phenyl-
Vue d'ensemble
Description
“Cyclopentanol, 3-phenyl-” is a derivative of cyclopentanol, which is a cyclic alcohol . It is also known as hydroxycyclopentane . It is used as an alkylating agent in the preparation of alkylated aromatic compounds using Fe3±montmorillonite catalyst via Friedel–Crafts alkylation reaction .
Synthesis Analysis
Cyclopentanol can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis
The molecular structure of cyclopentanol, 3-phenyl- can be viewed using Java or Javascript . More detailed information about its structure can be found in the SpectraBase .Chemical Reactions Analysis
The chemical reactions of cyclopentanol involve the dehydration of cyclopentanol which produces cyclopentene . The addition-esterification and transesterification reactions were found to be exothermic .Physical And Chemical Properties Analysis
Cyclopentanol has a molar mass of 86.1323 g/mol . It appears as a colorless liquid with a density of 0.949 g/mL . It has a melting point of -19 °C and a boiling point of 139 to 140 °C .Applications De Recherche Scientifique
1. Sodium Channel Blockers
3-Phenylcyclopentanol derivatives have been evaluated for inhibitory activity against the peripheral nerve sodium channel Na(V)1.7. These compounds are found to be crucial in treating inflammatory and neuropathic pain, emphasizing the importance of the hydroxyl group's stereochemistry and phenyl ring substitution for their potency (Ok et al., 2006).
2. Synthesis of Biologically Active Compounds
The synthesis of optical isomers of 3-phenylcyclopentanol via lipase-catalyzed transesterification has led to the creation of orally active 5-lipoxygenase inhibitors. This process demonstrates the compound's utility in developing biologically active agents without loss of optical purity (Okumura et al., 2002).
3. Key Intermediate in Nickel-Catalyzed Cycloaddition
Cyclopropyl phenyl ketone, when reacted with nickel compounds, forms nickeladihydropyran, a key intermediate for nickel-catalyzed homo- or heterocycloaddition to produce cyclopentane compounds. This highlights its role in advanced organic synthesis and drug discovery (Ogoshi et al., 2006).
4. Isostere for Carboxylic Acid Functional Group
Research has shown that cyclopentane-1,3-diones, structurally related to 3-phenylcyclopentanol, can effectively substitute for the carboxylic acid functional group in drug design. These compounds have been used to synthesize derivatives of thromboxane A(2) prostanoid receptor antagonists, demonstrating their potential in medicinal chemistry (Ballatore et al., 2011).
5. Alternative Biofuel Research
Cyclopentanol has been investigated as an alternative biofuel. A study explored the effects of blending cyclopentanol with diesel on combustion characteristics, finding that it improves indicated thermal efficiency and reduces soot emission, making it a promising biofuel candidate (Chen et al., 2020).
6. Heat Resistant Materials
Cyclopentylidene ring-containing compounds have been synthesized and characterized for their potential as high-temperature-resistant materials. These compounds exhibit excellent thermal stability and solubility, indicating their usefulness in advanced material sciences (Ankushrao et al., 2017).
7. Antioxidant and Chemopreventive Agents
Compounds derived from cyclopentanes, including 3-phenylcyclopentanol, have been synthesized and tested for antioxidant activity, demonstrating significant potential as cancer chemopreventive agents (Youssef et al., 2004).
Safety and Hazards
Cyclopentanol is a flammable liquid and vapor . It is harmful if swallowed and fatal in contact with skin . It also causes serious eye irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . It should be kept away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
It’s structurally similar to cyclopentolate, which is known to primarily target muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
Cyclopentolate, a similar compound, works by blocking muscarinic receptors, leading to dilation of the pupil (mydriasis) and preventing the eye from accommodating for near vision (cycloplegia)
Biochemical Pathways
A related compound, cyclopentanol, is known to be involved in a five-step conversion to glutaric acid, catalyzed by cyclopentanol dehydrogenase, cyclopentanone 1,2-monooxygenase, a ring-opening 5-valerolactone hydrolase, 5-hydroxyvalerate dehydrogenase, and 5-oxovalerate dehydrogenase . This pathway could potentially be affected by Cyclopentanol, 3-phenyl-, but more research is needed to confirm this.
Pharmacokinetics
Cyclopentolate, a similar compound, is known to have a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours . The effects are slower in onset and longer in duration in patients who have dark pigmented irises
Result of Action
Cyclopentolate, a similar compound, is known to induce relaxation of the sphincter of the iris and the ciliary muscles . This could potentially be a result of the action of Cyclopentanol, 3-phenyl-, but more research is needed to confirm this.
Action Environment
It’s known that the synthesis of cyclopentanol from cyclopentene is influenced by temperature and the molar ratios of reactants
Propriétés
IUPAC Name |
3-phenylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJYZTUGOGDRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500541-26-4 | |
| Record name | 3-phenylcyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


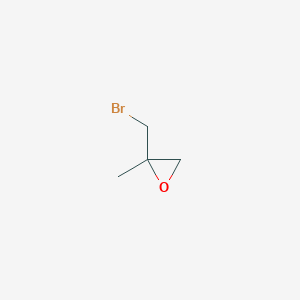
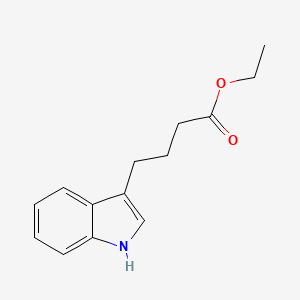
![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)


![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)

